molecular formula C17H20N2O3 B11033810 N-(tert-Butyl)-4-propioloyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

N-(tert-Butyl)-4-propioloyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

Cat. No.: B11033810
M. Wt: 300.35 g/mol
InChI Key: UWEIINRNZWKZBT-UHFFFAOYSA-N
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Description

N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzoxazepine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazepine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and compounds with similar functional groups, such as:

  • 2-METHYL-2-PROPANOL
  • 4-PROPIOLOYL-BENZOXAZEPINE
  • TETRAHYDRO-BENZOXAZEPINE CARBOXAMIDES

Uniqueness

N-(2-METHYL-2-PROPANYL)-4-PROPIOLOYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-tert-butyl-4-prop-2-ynoyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-5-14(20)19-10-11-22-13-9-7-6-8-12(13)15(19)16(21)18-17(2,3)4/h1,6-9,15H,10-11H2,2-4H3,(H,18,21)

InChI Key

UWEIINRNZWKZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OCCN1C(=O)C#C

Origin of Product

United States

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